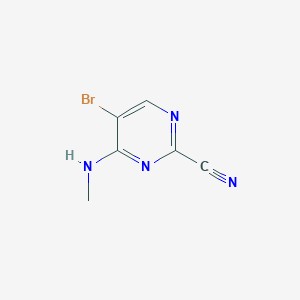

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile

Beschreibung

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5, a methylamino group at position 4, and a nitrile group at position 2. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 213.04 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

- Bromine: Enhances electrophilic reactivity and facilitates cross-coupling reactions.

- Nitrile: Provides a site for nucleophilic addition or cyclization.

Eigenschaften

Molekularformel |

C6H5BrN4 |

|---|---|

Molekulargewicht |

213.03 g/mol |

IUPAC-Name |

5-bromo-4-(methylamino)pyrimidine-2-carbonitrile |

InChI |

InChI=1S/C6H5BrN4/c1-9-6-4(7)3-10-5(2-8)11-6/h3H,1H3,(H,9,10,11) |

InChI-Schlüssel |

SDYBRJQYRANDKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=NC(=NC=C1Br)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-4-(methylamino)pyrimidin-2-carbonitril beinhaltet typischerweise die Bromierung von Pyrimidinderivaten. Ein übliches Verfahren umfasst die Reaktion von 4-(Methylamino)pyrimidin-2-carbonitril mit einem Bromierungsmittel wie Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril bei einer Temperatur von 0-25 °C durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und oft kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-4-(methylamino)pyrimidin-2-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Kopplungsreaktionen: Es kann an Suzuki-Miyaura-Kopplungsreaktionen mit Boronsäuren teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Reduktionsreaktionen: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln.

Suzuki-Miyaura-Kopplung: Palladiumkatalysatoren, Boronsäuren und Basen wie Kaliumcarbonat in Lösungsmitteln wie Ethanol oder Toluol.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether oder Tetrahydrofuran (THF).

Hauptprodukte

Substitution: Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Kopplung: Biarylverbindungen mit erweiterter Konjugation.

Reduktion: Aminosubstituierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-4-(methylamino)pyrimidin-2-carbonitril hängt von seiner Anwendung ab. In der medizinischen Chemie kann es als Inhibitor spezifischer Enzyme oder Rezeptoren wirken. Die Brom- und Nitrilgruppen können mit aktiven Zentren von Enzymen interagieren, was zu einer Hemmung ihrer Aktivität führt. Die Verbindung kann auch die Nukleinsäuresynthese oder -funktion beeinträchtigen, was zu ihren antiviralen oder anticancerogenen Eigenschaften beiträgt.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitrile groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound may also interfere with nucleic acid synthesis or function, contributing to its antiviral or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Ring System : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties compared to pyrimidine derivatives due to differences in aromaticity and lone pair availability.

- Substituent Position : Swapping bromine and nitrile positions (e.g., vs. target compound) alters dipole moments and reactivity.

- Functional Groups: Chlorine (in ) and methylthio groups (in ) modify solubility and metabolic stability compared to nitrile or methylamino groups.

Physical and Chemical Properties

Melting Points and Stability:

- Brominated pyrimidines (e.g., 5-Bromo-2-chloropyrimidin-4-amine) demonstrate thermal stability up to 460–461 K under controlled conditions .

Reactivity:

Biologische Aktivität

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly as an inhibitor of protein kinases. This article explores its synthesis, biological activity, and related case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN5, with a molecular weight of 216.05 g/mol. The compound features a pyrimidine ring with a bromine atom at the 5-position, a methylamino group at the 4-position, and a carbonitrile group at the 2-position. These structural characteristics are pivotal for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate pyrimidine precursors with brominating agents and subsequent reactions to introduce the methylamino and carbonitrile groups. For example:

- Bromination : A pyrimidine derivative is brominated using bromine or N-bromosuccinimide.

- Methylation : The resulting bromo compound undergoes nucleophilic substitution with methylamine.

- Cyanation : Finally, conversion to the carbonitrile can be achieved through reaction with cyanogen bromide or sodium cyanide.

Inhibition of Protein Kinases

Research indicates that this compound exhibits significant inhibitory effects on various protein kinases, which are crucial in cellular signaling pathways involved in cancer progression. Its mechanism involves targeting the ATP-binding site of these kinases, leading to disrupted signaling and reduced tumor proliferation.

Table 1: Inhibition Potency Against Selected Protein Kinases

| Protein Kinase | IC50 (µM) | Reference |

|---|---|---|

| AKT | 0.25 | |

| ERK1 | 0.40 | |

| JAK2 | 0.55 |

Anticancer Activity

The compound has shown promising results in various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.

Case Study: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound can vary significantly based on structural modifications. A comparative analysis reveals that variations in substituents can enhance or diminish kinase inhibition.

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | IC50 (µM) | Similarity Index |

|---|---|---|---|

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Methylthio and carboxylic acid groups | 0.94 | 0.94 |

| Methyl 5-bromopyrimidine-4-carboxylate | Ester functional group | 0.80 | 0.80 |

| 5-Bromo-4-methylpyrimidin-2(1H)-one | Additional methyl group | 0.72 | 0.72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.